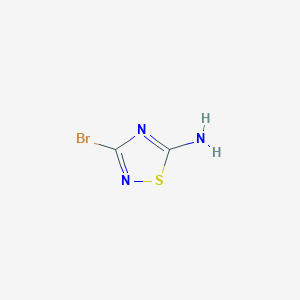

3-Bromo-1,2,4-thiadiazol-5-amine

Vue d'ensemble

Description

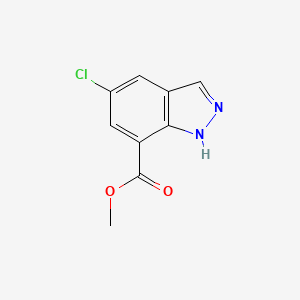

3-Bromo-1,2,4-thiadiazol-5-amine is a chemical compound used in various applications. It is used in the preparation of aromatic thiadiazole H3 antagonists as cytochrome P450 inhibitors . It also has a molecular weight of 181.04 .

Synthesis Analysis

The synthesis of this compound involves several steps. It is synthesized using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . The reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine affords the corresponding 1,3,4-thiadiazole derivatives .Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C2H3BrN3S/c3-1-5-2(4)7-6-1/h7H, (H2,4,5,6) .Chemical Reactions Analysis

The formation of the monosubstituted thiol was detected by TLC monitoring of the reaction mixtures in chloroform, and mono-adducts underwent fast transformation to dithiol .Applications De Recherche Scientifique

Synthesis and Reactivity

The synthesis of 2-amino-5-bromo-1,3,4-thiadiazoles, which are structurally similar to 3-Bromo-1,2,4-thiadiazol-5-amine, demonstrates their potential as ambident nucleophiles. These compounds exhibit interesting behaviors in alkylation, acylation, and nitrosation reactions, leading to the formation of thiadiazolines and thiadiazole derivatives, indicative of amine-imine tautomerism (Werber, Buccheri, & Gentile, 1977).

Molecular Synthesis Techniques

Innovative synthetic routes for creating fused-ring [1,2,4]thiadiazole scaffolds, including 3-bromo [1,2,4]thiadiazole derivatives, have been described. These methods involve exchange reactions with nitriles under mild conditions, highlighting the versatility of these compounds in creating complex molecular structures (Leung-Toung et al., 2005).

Catalysis in Chemical Reactions

A study on Pd2(dba)3-catalyzed amination of C5-bromo-imidazo[2,1-b][1,3,4]thiadiazole underscores the efficiency of this process, revealing insights into various C-N bond-forming approaches and showcasing the broad applicability of these compounds in chemical synthesis (Rawat & Verma, 2021).

Noncovalent Interactions Analysis

Research on adamantane-1,3,4-thiadiazole hybrids, which are structurally related to this compound, provides insights into non-covalent interactions in these compounds. Quantum theory of atoms-in-molecules (QTAIM) analysis and Hirshfeld surface analysis were employed, illustrating the significance of these interactions in the stabilization of molecular structures (El-Emam et al., 2020).

Biological Activity and DNA Interactions

The synthesis of Schiff bases derived from 1,3,4-thiadiazole compounds, akin to this compound, explores their antiproliferative and antimicrobial properties. This study also includes structural analysis and DNA interaction studies, highlighting the potential biological applications of these compounds (Gür et al., 2020).

DNA Binding Studies

Research on 5-substituted 1,3,4-thiadiazol-2-amines, including structural characterization and evaluation of DNA interactions, reveals that these compounds can bind to DNA through a groove binding mode. This emphasizes their potential application in the field of therapeutic drug development (Shivakumara & Krishna, 2021).

Corrosion Inhibition

A study on thiazole and thiadiazole derivatives, related to this compound, assessed their corrosion inhibition performances on iron. Density functional theory (DFT) calculations and molecular dynamics simulations were used to predict their efficiency, linking molecular properties with corrosion inhibition capabilities (Kaya et al., 2016).

Orientations Futures

Mécanisme D'action

Target of Action

It is known that thiadiazole derivatives, which include 3-bromo-1,2,4-thiadiazol-5-amine, have a broad spectrum of biological activities . They can interact strongly with biological targets due to the mesoionic character of the thiadiazole ring .

Mode of Action

It is known that thiadiazole derivatives can cross cellular membranes due to their mesoionic nature . This allows them to interact with various biological targets, leading to a range of biological activities .

Biochemical Pathways

It is known that thiadiazole derivatives can affect a broad spectrum of biological activities

Pharmacokinetics

Due to the mesoionic nature of thiadiazole derivatives, they are able to cross cellular membranes, which could potentially impact their bioavailability .

Result of Action

It is known that thiadiazole derivatives can exert a broad spectrum of biological activities .

Action Environment

The mesoionic nature of thiadiazole derivatives allows them to cross cellular membranes, which could potentially be influenced by environmental factors .

Analyse Biochimique

Biochemical Properties

3-Bromo-1,2,4-thiadiazol-5-amine plays a crucial role in biochemical reactions, particularly in the inhibition of certain enzymes and proteins. It has been found to interact with cytochrome P450 enzymes, which are essential for the metabolism of various drugs and xenobiotics . The compound’s interaction with these enzymes can lead to the inhibition of their activity, affecting the metabolic pathways they regulate. Additionally, this compound has shown potential in modulating the activity of heat shock protein 90 (Hsp90), a chaperone protein involved in the folding and stabilization of many oncogenic proteins .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to induce cytotoxicity in cancer cell lines, such as DU145 and MDA-MB-231, by inhibiting cell proliferation and inducing apoptosis . The compound influences cell signaling pathways, particularly the STAT3 pathway, which is often overactivated in cancer cells . By inhibiting this pathway, this compound can reduce the expression of genes involved in cell survival and proliferation, thereby exerting its anticancer effects.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to the active sites of enzymes, such as cytochrome P450 and Hsp90, leading to their inhibition . This binding interaction can result in the destabilization of oncogenic proteins and the disruption of metabolic pathways. Additionally, the compound has been shown to modulate gene expression by affecting transcription factors and signaling molecules involved in cell growth and survival .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over different time periods. The compound has demonstrated stability under standard storage conditions (2-8°C) and retains its activity over extended periods In vitro studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to inhibit tumor growth without causing significant toxicity . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize toxicity while maximizing efficacy.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . These interactions can lead to alterations in metabolic flux and changes in the levels of metabolites. The compound’s ability to inhibit cytochrome P450 enzymes suggests that it can affect the metabolism of other drugs and endogenous compounds, potentially leading to drug-drug interactions and altered pharmacokinetics.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . Its relatively good liposolubility allows it to cross cellular membranes and accumulate in various compartments. The compound’s distribution is influenced by its binding affinity to proteins and its ability to interact with cellular transport mechanisms.

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. The compound has been found to localize in the cytoplasm and nucleus, where it can interact with target proteins and modulate cellular processes . Post-translational modifications and targeting signals may direct the compound to specific organelles, influencing its efficacy and specificity in biochemical reactions.

Propriétés

IUPAC Name |

3-bromo-1,2,4-thiadiazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2BrN3S/c3-1-5-2(4)7-6-1/h(H2,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIAWLUSVPFSBCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NC(=NS1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2BrN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40676586 | |

| Record name | 3-Bromo-1,2,4-thiadiazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40676586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1101173-93-6 | |

| Record name | 3-Bromo-1,2,4-thiadiazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40676586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-piperidine hydrochloride](/img/structure/B1372921.png)

![3-[(2-Bromo-4-chloro-3,5-dimethylphenoxy)methyl]-piperidine hydrochloride](/img/structure/B1372923.png)

![6-bromo-7-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1372928.png)